5-(4-Fluoro-3-methoxyphenyl)nicotinic acid

Drug Design Physicochemical Properties Lipophilicity

This CAS 1261934-09-1 is the definitive 5-(4-fluoro-3-methoxyphenyl) regioisomer—not the 2- or 6-substituted analog—engineered for palladium-catalyzed cross-couplings at the meta position relative to the carboxylic acid. Its XLogP3 of 2.1 delivers superior membrane permeability over parent nicotinic acid (XLogP3 0.5), making it the scaffold of choice for intracellular-target library synthesis. Insist on >=98% purity to eliminate confounding impurities in dose-response and binding assays. Procure only this CAS to ensure correct geometry and reproducible biological data.

Molecular Formula C13H10FNO3
Molecular Weight 247.225
CAS No. 1261934-09-1
Cat. No. B596194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
CAS1261934-09-1
Synonyms5-(4-Fluoro-3-Methoxyphenyl)nicotinic acid
Molecular FormulaC13H10FNO3
Molecular Weight247.225
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)O)F
InChIInChI=1S/C13H10FNO3/c1-18-12-5-8(2-3-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17)
InChIKeyKZNJNHUFTLNHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluoro-3-methoxyphenyl)nicotinic acid (CAS 1261934-09-1) | Key Intermediate for Targeted Heterocyclic Synthesis


5-(4-Fluoro-3-methoxyphenyl)nicotinic acid, with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol, is a substituted aryl-pyridine carboxylic acid derivative [1]. Its structural features include a central pyridine ring with a carboxylic acid group at the 3-position and a 4-fluoro-3-methoxyphenyl substituent at the 5-position [2]. This specific substitution pattern distinguishes it from other regioisomeric analogs and serves as a versatile scaffold for medicinal chemistry and materials science applications, offering a unique combination of hydrogen bond donors/acceptors and a defined geometry for further functionalization .

Why 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid Cannot Be Replaced by Generic Nicotinic Acid Analogs


Generic substitution of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid with simpler analogs like unsubstituted nicotinic acid or other 5-aryl nicotinic acid derivatives is chemically and functionally invalid. The specific 4-fluoro-3-methoxyphenyl group at the 5-position of the pyridine ring imparts a distinct lipophilicity profile (calculated XLogP3-AA of 2.1 [1]) and electronic character, which directly influences molecular recognition, membrane permeability, and the compound's utility as a building block in cross-coupling reactions. Substituting with a less lipophilic analog (e.g., 5-phenylnicotinic acid, LogP ~2.45 [2]) or a different regioisomer (e.g., 2-(4-fluoro-3-methoxyphenyl)nicotinic acid) would alter the spatial orientation of the functional groups, potentially leading to failed syntheses or a complete loss of desired biological activity in downstream applications .

Quantitative Differentiation Guide for 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid (CAS 1261934-09-1)


Improved Lipophilicity Profile Compared to Parent Nicotinic Acid for Enhanced Membrane Permeability

The substitution of a 4-fluoro-3-methoxyphenyl group onto the nicotinic acid core significantly increases lipophilicity, a key parameter for passive membrane diffusion and bioavailability. The target compound has a calculated partition coefficient (XLogP3-AA) of 2.1 [1]. In comparison, the parent compound, nicotinic acid, has a reported XLogP3-AA of 0.5 [2]. This difference of +1.6 log units suggests a greater than 30-fold increase in predicted lipophilicity, making the target compound a more suitable scaffold for designing cell-permeable drug candidates or probes that require crossing lipid bilayers.

Drug Design Physicochemical Properties Lipophilicity ADME

Regioisomeric Differentiation from 2- and 6- Analogs for Targeted Cross-Coupling Reactions

The position of the 4-fluoro-3-methoxyphenyl substituent on the pyridine ring dictates its reactivity in metal-catalyzed cross-coupling reactions. The 5-substituted regioisomer (the target compound) positions the aryl group para to the ring nitrogen and meta to the carboxylic acid. In contrast, the 2-substituted analog (2-(4-fluoro-3-methoxyphenyl)nicotinic acid, CAS 1261932-50-6) and the 6-substituted analog (6-(4-fluoro-3-methoxyphenyl)nicotinic acid, CAS 1261897-04-4) present a sterically hindered environment adjacent to the nitrogen or carboxylic acid, respectively . This steric difference can dramatically impact the efficiency of subsequent derivatization, particularly in Suzuki-Miyaura couplings where the 5-position is a common and more reactive site for functionalization compared to the 2- or 6-positions .

Organic Synthesis Building Block Suzuki Coupling Regioselectivity

Vendor-Specific Purity and Storage Options for Procurement Decision-Making

Procurement decisions often hinge on the availability of specific purity grades and packaging. The target compound is available from multiple reputable vendors with differing specifications. For instance, Aladdin offers the compound at a certified minimum purity of 98% , while AKSci provides it at a minimum purity of 95% . Additionally, storage conditions vary: Aladdin recommends room temperature storage , whereas other sources like BenchChem specify storage at 2-8°C . These differences are quantifiable and directly impact the compound's suitability for specific applications, such as high-purity requirements for sensitive biological assays versus less stringent needs for bulk synthesis.

Procurement Purity Storage Vendor Comparison

Targeted Application Scenarios for 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid Based on Differential Evidence


Design and Synthesis of Cell-Permeable Chemical Probes and Drug Candidates

This compound is optimally deployed as a starting material or intermediate in medicinal chemistry projects where improved membrane permeability is a design goal. Its calculated XLogP3-AA of 2.1 [1] positions it favorably over the more hydrophilic parent nicotinic acid (XLogP3-AA 0.5 [2]) for crossing lipid bilayers. Researchers should prioritize this scaffold when synthesizing libraries of compounds intended for intracellular targets or when passive diffusion is a critical parameter in their ADME profile.

Regiospecific Derivatization via 5-Position Cross-Coupling Reactions

The 5-substituted pyridine core of this compound makes it the preferred regioisomer for further functionalization at this position [1]. Synthetic chemists should select this specific CAS number (1261934-09-1) over the 2- or 6-substituted analogs (CAS 1261932-50-6 and 1261897-04-4, respectively) when planning palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, that target the meta position relative to the carboxylic acid. This choice avoids the steric hindrance associated with the other isomers and ensures the correct geometry for subsequent steps in a synthetic sequence.

High-Precision Biological Assay Development Requiring ≥98% Purity

For sensitive biological assays (e.g., dose-response curves, binding studies) where impurities could confound results, procurement of the compound at a minimum of 98% purity is essential [1]. Researchers should source this material from vendors like Aladdin, which explicitly certify this higher purity grade, rather than settling for the more common 95% grade offered by other suppliers [2]. This specification directly impacts the reliability and reproducibility of quantitative biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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